Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of ethyl bromodifluoroacetate with appropriate precursors under specific conditions. One common method involves the use of transition metal-free conditions, where ethyl bromodifluoroacetate acts as the fluorine source. The reaction is carried out in acetonitrile (ACN) at elevated temperatures (around 60°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceutical agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound also contains a difluoromethyl group and is used in similar applications.
Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another compound with a difluoromethyl group, known for its biological activity.
Uniqueness
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6F2N2O3 |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H6F2N2O3/c1-2-12-6(11)4-3(5(7)8)9-13-10-4/h5H,2H2,1H3 |
InChI Key |
WMJNEGOAFTVFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NON=C1C(F)F |
Origin of Product |
United States |
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